molecular formula C18H15BrN2O3S B2474447 2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 537660-32-5

2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2474447
CAS RN: 537660-32-5
M. Wt: 419.29
InChI Key: AHNLCLBHTCIECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas.

Scientific Research Applications

Potential Research Areas:

1. Degradation Pathways and Environmental Impact

Research often focuses on the degradation pathways of pharmaceutical compounds, examining how they break down in the environment or through advanced oxidation processes. For instance, studies have looked into the degradation of acetaminophen and its by-products, assessing their biotoxicity and environmental fate (Qutob et al., 2022). Similar research could apply to the compound , investigating its stability, degradation products, and potential environmental impacts.

2. Synthesis and Evaluation of Analogues

Another area of interest is the synthesis of analogues and evaluation for potential pharmacological activities. For example, research on thiophene analogues of known carcinogens has explored their synthesis and potential carcinogenicity, providing a basis for evaluating the health risks of structurally related compounds (Ashby et al., 1978). This approach can be useful for understanding the biological activity and safety profile of new compounds.

3. Mechanisms of Action for Therapeutic Applications

Investigating the mechanisms of action for therapeutic applications is crucial. Studies have detailed the analgesic effects of acetaminophen, highlighting novel mechanisms beyond COX enzyme inhibition, such as the production of AM404 and its effects on TRPV1 receptors (Ohashi & Kohno, 2020). Research into the compound of interest could explore similar innovative therapeutic mechanisms, potentially identifying new targets for drug development.

4. Biochemical Transformations and Environmental Monitoring

Lastly, the biochemical transformations and environmental monitoring of emerging organic pollutants, including those with chiral properties, are critical research areas. These studies assess the environmental occurrence, fate, and potential toxicological effects of pollutants, providing valuable information for environmental protection and public health (Wong, 2006). Similar investigations could be applied to "2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide" to understand its environmental and health implications.

Mechanism of Action

Target of Action

The primary targets of the compound “2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide” are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Depending on its targets and mode of action, the compound could potentially influence cell growth, survival, differentiation, or other cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, interactions with other biomolecules in the cellular environment could influence the compound’s activity and selectivity towards its targets.

properties

IUPAC Name

2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-23-14-6-2-12(3-7-14)16-11-25-18(20-16)21-17(22)10-24-15-8-4-13(19)5-9-15/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNLCLBHTCIECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.